molecular formula C18H21ClN2O4S B5157354 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide

Cat. No. B5157354
M. Wt: 396.9 g/mol
InChI Key: PLVSELGMLMSUMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds structurally related to "N2-[(4-chlorophenyl)sulfonyl]-N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)glycinamide" often involve multi-step organic reactions, including sulfonation, amide formation, and protection-deprotection strategies. An example includes the synthesis of sulfonamide derivatives through reactions involving sulfonyl chloride intermediates, highlighting techniques that could potentially be adapted for synthesizing the compound (Reuillon et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds and their derivatives is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These studies provide detailed insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with biological targets. The structure of a related sulfonamide, as analyzed through crystallography and computational studies, offers a basis for predicting the structural attributes of "N2-[(4-chlorophenyl)sulfonyl]-N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)glycinamide" (Murugavel et al., 2016).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like pharmaceuticals, materials science, or other areas where sulfonyl-containing compounds are commonly used .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-14-2-4-15(5-3-14)12-21(13-18(23)20-10-11-22)26(24,25)17-8-6-16(19)7-9-17/h2-9,22H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVSELGMLMSUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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